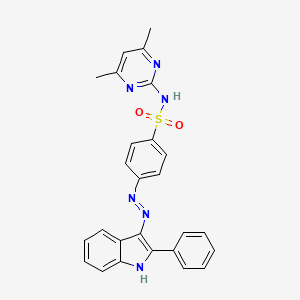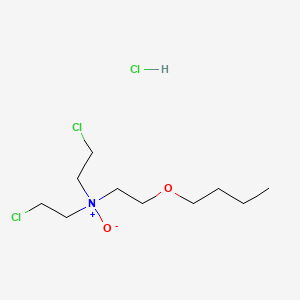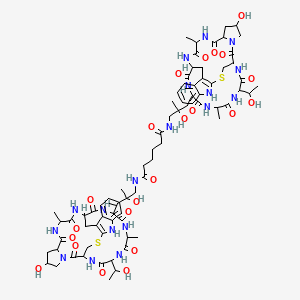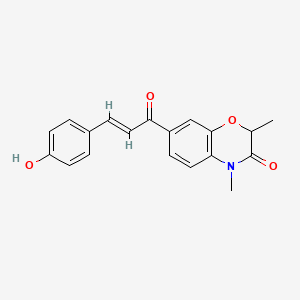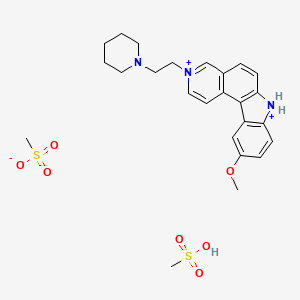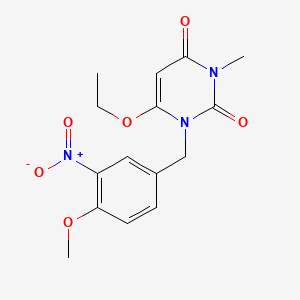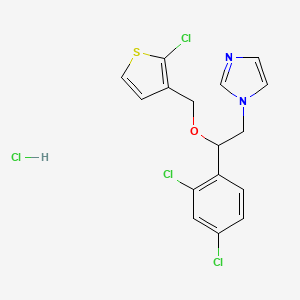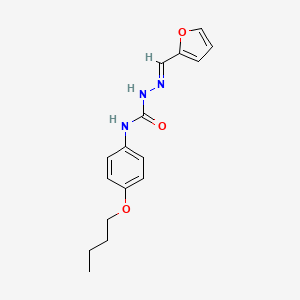
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- is a compound that belongs to the class of semicarbazides. Semicarbazides are known for their wide range of applications in organic synthesis, drug discovery, and agrochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- typically involves the reaction of hydrazine with isocyanates, N-substituted carbamoyl chlorides, or carbamates . One common method includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine, followed by the interaction of the carbamate with hydrazine . This approach allows for the production of semicarbazides on a large scale with good yield and purity.
Industrial Production Methods
Industrial production of semicarbazides often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potential toxicity of some reagents, such as isocyanates and phosgene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions can replace one functional group with another, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- include other semicarbazides with different substituents, such as:
Uniqueness
The furfurylidene and p-butoxyphenyl groups contribute to its reactivity and versatility in various scientific and industrial contexts .
Eigenschaften
CAS-Nummer |
119034-02-5 |
|---|---|
Molekularformel |
C16H19N3O3 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
1-(4-butoxyphenyl)-3-[(E)-furan-2-ylmethylideneamino]urea |
InChI |
InChI=1S/C16H19N3O3/c1-2-3-10-21-14-8-6-13(7-9-14)18-16(20)19-17-12-15-5-4-11-22-15/h4-9,11-12H,2-3,10H2,1H3,(H2,18,19,20)/b17-12+ |
InChI-Schlüssel |
WYDCTETWBQARAQ-SFQUDFHCSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


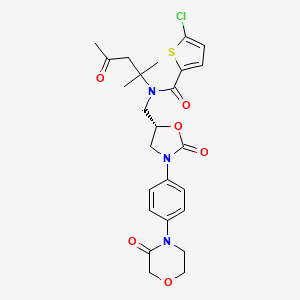
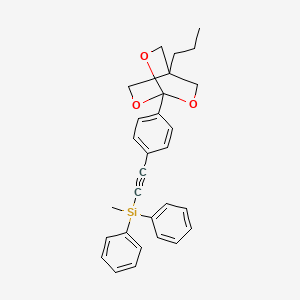
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
